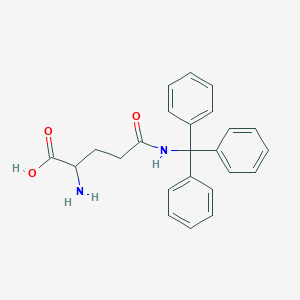

H-D-Gln(Trt)-OH.H2O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFJPJZPDCOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Context of H D Gln Trt Oh.h2o in Peptide Synthesis Research

H-D-Gln(Trt)-OH.H2O is a specialized amino acid derivative used as a building block in the chemical synthesis of peptides. The components of its name—"H" indicating a free amine group, "D-Gln" for D-glutamine, "(Trt)" for the trityl protecting group on the side chain, "OH" for the free carboxylic acid, and "H2O" for a water molecule of hydration—each denote a feature critical to its function.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1899809-47-2 (monohydrate); a related CAS for the anhydrous form is 2760610-69-1. |

| Molecular Formula | C24H26N2O4 (as monohydrate) |

| Molecular Weight | 406.5 g/mol (as monohydrate) peptide.com |

| Appearance | White to off-white solid/powder chemicalbook.com |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, and Dimethyl sulfoxide (B87167) (DMSO). chemicalbook.combiocrick.com |

| Storage | Typically stored at 2-8°C in an inert atmosphere. chemicalbook.comiris-biotech.de |

Chirality is a fundamental property of amino acids, which, with the exception of glycine, exist as two non-superimposable mirror images or enantiomers: the L- (levo) and D- (dextro) forms. jpt.comrsc.org While proteins in most living organisms are constructed almost exclusively from L-amino acids, the incorporation of D-amino acids into synthetic peptides is a powerful strategy in biomolecular design. jpt.comnih.gov

The primary advantage of using D-amino acids, such as the D-glutamine derived from this compound, is the enhanced stability of the resulting peptide against enzymatic degradation. nih.govlifetein.com Natural proteases and peptidases are stereospecific, having evolved to recognize and cleave peptide bonds between L-amino acids. nih.gov The presence of a D-amino acid disrupts this recognition, rendering the peptide significantly more resistant to proteolysis. nih.govoup.com This increased biological half-life is a highly desirable trait in the development of peptide-based therapeutics. oup.com

Furthermore, the stereochemistry of D-amino acids has a profound impact on the secondary structure of peptides. Introducing a D-amino acid can induce specific conformational changes, such as the formation of β-turns, which can be crucial for mimicking or blocking biological interactions. rsc.orglifetein.com This allows researchers to design peptides with precise three-dimensional structures to optimize their binding affinity and efficacy for specific biological targets. oup.com

The synthesis of complex molecules like peptides, which contain multiple reactive functional groups, requires a sophisticated strategy to ensure that chemical reactions occur only at the desired locations. This is achieved through the use of protecting groups, which temporarily mask the reactivity of a functional group. organic-chemistry.orguchicago.edu

Orthogonal protection is a key principle in this strategy, referring to the use of multiple protecting groups in the same molecule that can be removed under different chemical conditions without affecting each other. fiveable.mewikipedia.org This allows for the selective deprotection and modification of specific sites within the molecule in a planned sequence. fiveable.me

In the context of Solid-Phase Peptide Synthesis (SPPS), a common strategy involves two orthogonal protecting groups:

An N-terminal protecting group: Often the Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base (e.g., piperidine). organic-chemistry.orgwikipedia.org

A side-chain protecting group: The choice of which depends on the amino acid. These are typically stable to the conditions used for N-terminal deprotection but can be removed at the end of the synthesis. wikipedia.org

The trityl (Trt) group on the side-chain amide of glutamine in this compound is a classic example of a side-chain protecting group. It is stable to the basic conditions used to remove the Fmoc group but is readily cleaved by acid (e.g., Trifluoroacetic acid, TFA) during the final step of releasing the completed peptide from its solid support. peptide.comadvancedchemtech.com This orthogonality is crucial for the successful stepwise assembly of the peptide chain. organic-chemistry.org

Table 2: Comparison of Common Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Functional Group Protected | Removal Conditions | Orthogonal To |

|---|---|---|---|

| Fmoc | α-Amine | Base (e.g., Piperidine) | Acid-labile groups (Boc, Trt, tBu) |

| Boc | α-Amine, Side-chain (Lys) | Strong Acid (e.g., TFA) | Base-labile (Fmoc), Hydrogenolysis (Z) |

| Trityl (Trt) | Side-chain (Gln, Asn, Cys, His) | Mild to Strong Acid (e.g., TFA) peptide.com | Base-labile (Fmoc) |

| tert-Butyl (tBu) | Side-chain (Asp, Glu, Ser, Thr, Tyr) | Strong Acid (e.g., TFA) researchgate.net | Base-labile (Fmoc) |

| Benzyl (B1604629) (Bzl) | Side-chain (Ser, Thr, Asp, Glu) | Hydrogenolysis | Acid-labile (Boc, Trt), Base-labile (Fmoc) |

The triphenylmethyl (trityl, Trt) group is one of the classic protecting groups in organic synthesis, with its use dating back to the early 20th century. total-synthesis.com Its application in peptide synthesis became prominent with the development of systematic chemical approaches to building peptide chains. acs.org It was initially used for the protection of amino groups and later adapted for the side chains of various amino acids. nih.gov

In modern peptide chemistry, particularly in Fmoc-based SPPS, the trityl group is the preferred choice for protecting the side-chain amides of asparagine (Asn) and glutamine (Gln). peptide.com There are several reasons for its widespread adoption:

Prevention of Side Reactions: The primary function is to prevent the dehydration of the side-chain amide to a nitrile during the activation step of peptide coupling, a significant side reaction when using carbodiimide (B86325) reagents. peptide.comadvancedchemtech.com

Improved Solubility: Unprotected Fmoc-Gln-OH has very low solubility in common SPPS solvents like DMF. The attachment of the bulky, hydrophobic trityl group, as in Fmoc-D-Gln(Trt)-OH, dramatically increases its solubility, facilitating more efficient and reliable coupling reactions. peptide.comzypeptides.com

Acid Lability: The Trt group is cleaved under standard acidic conditions (typically 95% TFA) used at the end of SPPS to deprotect all side chains and cleave the peptide from the resin. peptide.comzypeptides.comrsc.org

The landscape of trityl protection has also evolved. Chemists have developed derivatives of the trityl group, such as the methoxytrityl (Mmt) and dimethoxytrityl (DMTr) groups, which are even more sensitive to acid. peptide.comtotal-synthesis.com This allows for highly selective deprotection of a specific side chain while the peptide remains attached to the resin and other protecting groups remain intact, a valuable technique for on-resin cyclization or modification of peptides. peptide.com

Synthetic Methodologies and Derivatization Strategies for H D Gln Trt Oh.h2o

Chemical Synthesis Routes for Trityl-Protected D-Glutamine Derivatives

The chemical synthesis of trityl-protected D-glutamine derivatives is a multi-step process that requires precise control over stereochemistry and the selective protection of functional groups.

The incorporation of the D-enantiomer of glutamine is a key strategy for increasing the enzymatic resistance of synthetic peptides, as natural proteases are highly specific for L-amino acids. The primary route to achieving the D-configuration for H-D-Gln(Trt)-OH begins with a chiral precursor, most commonly D-glutamic acid. google.com

A documented synthetic pathway starts from D-glutamic acid, which is first converted to N-benzyloxycarbonyl-D-glutamic acid through reaction with benzyloxycarbonyl chloride. This step protects the α-amino group, allowing for subsequent selective modifications of the carboxyl groups. google.com This approach ensures that the stereocenter at the α-carbon is maintained throughout the synthesis, leading to the desired D-configuration in the final product.

The trityl (Trt) group is a bulky and acid-labile protecting group ideal for the side-chain amide of glutamine in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com Its presence enhances the solubility of the amino acid derivative in organic solvents like DMF and prevents side reactions, such as dehydration of the amide to a nitrile, which can occur during the activation step with carbodiimide (B86325) reagents. peptide.comadvancedchemtech.comgoogle.com

The attachment of the trityl group is typically achieved by reacting a suitably protected D-glutamine precursor with a tritylating agent. One method involves the reaction of N-benzyloxycarbonyl-D-glutamine benzyl (B1604629) ester with trityl alcohol in an acetic acid solution, catalyzed by concentrated sulfuric acid. google.com Another common approach is the reaction of the amino acid with trityl chloride in the presence of a base. smolecule.com The reaction specifically targets the side-chain amide nitrogen.

| Starting Material | Tritylating Agent | Catalyst/Solvent | Reference |

| N-benzyloxycarbonyl-D-glutamine benzyl ester | Trityl alcohol | Sulfuric acid / Acetic acid | google.com |

| L-glutamine | Trityl chloride | Base | smolecule.com |

| Z-Gln-OH | 4-Methyltrityl alcohol | Sulfuric acid / Acetic acid | google.com |

This table summarizes common reaction conditions for the attachment of the trityl group to the glutamine side chain.

The synthesis of H-D-Gln(Trt)-OH requires the preparation of key precursors. As outlined in a patented method, D-glutamic acid serves as the initial starting material. google.com The synthesis proceeds through several stages of protection and activation:

N-protection: The α-amino group of D-glutamic acid is protected, for example, with a benzyloxycarbonyl (Z or Cbz) group.

α-Carboxyl Protection: The α-carboxyl group is selectively protected, often as a benzyl (Bzl) ester.

Side-Chain Amidation: The γ-carboxyl group is converted to an amide to form the glutamine side chain.

Tritylation: The trityl group is attached to the side-chain amide as described previously.

Deprotection: Finally, the N-terminal and C-terminal protecting groups (e.g., Z and Bzl) are removed to yield H-D-Gln(Trt)-OH. google.com

Purification of the final product and intermediates is critical to ensure high purity for peptide synthesis. Common methods include crystallization from solvent systems like ethyl acetate (B1210297) and diisopropyl ether, as well as column chromatography on silica (B1680970) gel. google.comsmolecule.com

Integration into Amino Acid Building Block Production

H-D-Gln(Trt)-OH is a versatile intermediate that is most commonly converted into the N-α-Fmoc protected form, Fmoc-D-Gln(Trt)-OH, for direct use in automated peptide synthesizers.

Fmoc Introduction: The N-terminal α-amino group of H-D-Gln(Trt)-OH is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically accomplished by reacting H-D-Gln(Trt)-OH with reagents such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). google.comwikipedia.org The resulting Fmoc-D-Gln(Trt)-OH is the standard building block used in Fmoc-based SPPS. sigmaaldrich.com

Fmoc Deprotection: During SPPS, the temporary Fmoc group is removed at the beginning of each coupling cycle to expose a free N-terminal amine for reaction with the next amino acid. The deprotection is achieved by treatment with a mild base. wikipedia.org The standard protocol involves treating the peptide-resin with a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). wikipedia.orgrsc.org

| Reagent | Typical Concentration | Solvent | Approximate Half-life of Fmoc group | Reference |

| Piperidine | 20% | DMF | 6 seconds | wikipedia.org |

| Piperazine / DBU / Formic Acid | 5% / 1% / 1% | DMF | - | wikipedia.org |

This table presents common cocktails used for the deprotection of the N-terminal Fmoc group during solid-phase peptide synthesis.

The protected nature of Fmoc-D-Gln(Trt)-OH allows for regioselective functionalization, primarily through its free carboxyl group. This group is activated using coupling reagents (e.g., DIC/HOBt or PyBOP) to form a peptide bond with the N-terminal amine of the growing peptide chain on the solid support. peptide.comnih.gov

Further derivatization of the glutamine side chain is also possible. For instance, the side-chain amide of Fmoc-Gln(Trt)-OH can be reduced to the corresponding amino alcohol. nih.gov This transformation provides a route to novel glutamine mimics and modified peptides with unique structural and functional properties. Additionally, biocatalytic methods have been explored for the regioselective hydroxylation of free glutamine at its C3 and C4 positions, showcasing advanced strategies for creating functionalized glutamine derivatives, though these are not typically performed on the trityl-protected form. nih.gov

H D Gln Trt Oh.h2o in Advanced Peptide Assembly Techniques

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support chempep.com. The use of H-D-Gln(Trt)-OH.H2O in SPPS requires careful consideration of coupling conditions, compatibility with protective group strategies, and its physical effects on the synthesis matrix.

The efficiency and speed of peptide bond formation are paramount to the success of SPPS. These factors are heavily influenced by the choice of activating agents and reaction conditions, especially when incorporating sterically hindered or racemization-prone residues.

The carboxyl group of an incoming amino acid must be activated to facilitate its reaction with the N-terminal amine of the resin-bound peptide chain luxembourg-bio.com. Modern coupling reagents are broadly categorized into carbodiimides (e.g., DIC) used with additives, and uronium/aminium or phosphonium salts that incorporate these additives.

Carbodiimides and Additives (HOBt/HOAt) : Diisopropylcarbodiimide (DIC) is a common activating agent. However, its use alone can lead to significant side reactions, including racemization and dehydration of the glutamine side chain to form a nitrile bachem.com. To mitigate these issues and increase reaction rates, additives are essential bachem.com.

1-Hydroxybenzotriazole (HOBt) : When used with DIC, HOBt forms a more reactive HOBt-ester intermediate, which then efficiently acylates the amine. This process significantly suppresses racemization and improves coupling efficiency highfine.comcreative-peptides.com.

1-Hydroxy-7-azabenzotriazole (HOAt) : HOAt is a more reactive analogue of HOBt bachem.com. It provides faster coupling rates and is even more effective at suppressing racemization, making it particularly useful for sterically hindered couplings or residues prone to epimerization bachem.comhighfine.com.

Uronium/Aminium Reagents (HATU) : These reagents, often referred to as stand-alone coupling agents, come pre-packaged with an additive moiety.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : As the HOAt-based uronium salt, HATU is one of the most efficient coupling reagents available bachem.comluxembourg-bio.com. It facilitates rapid peptide bond formation with minimal racemization, making it highly suitable for challenging sequences, including the incorporation of D-amino acids or sterically demanding residues like Gln(Trt) bachem.comresearchgate.net.

The selection of the coupling reagent directly impacts the kinetics and success of incorporating D-Gln(Trt). While specific kinetic data for this compound is not extensively documented, the general performance of these reagents provides a clear framework for its application.

Table 1: Comparison of Common Coupling Reagents and Additives in SPPS

| Reagent/Additive | Type | Key Features | Racemization Suppression |

|---|---|---|---|

| DIC | Carbodiimide (B86325) | Activates carboxylic acid; requires an additive. bachem.com | Low (High risk when used alone) |

| HOBt | Additive | Used with DIC to form active esters; reduces side reactions. highfine.comcreative-peptides.com | Good |

| HOAt | Additive | More reactive than HOBt; enhances coupling speed. bachem.com | Excellent |

| HATU | Uronium Salt | Highly reactive and efficient; based on HOAt. bachem.comluxembourg-bio.com | Excellent |

While the fundamental chemistry for incorporating D-amino acids is the same as for their L-counterparts, optimization is crucial to prevent undesirable side reactions, primarily racemization. The activation of an amino acid makes the α-proton acidic and susceptible to abstraction by a base, which can lead to epimerization bachem.com.

Key optimization parameters include:

Choice of Base : The tertiary amine used during coupling, such as N,N-diisopropylethylamine (DIPEA), can influence the degree of racemization. In cases where racemization is a significant concern, using a weaker base like sym-collidine is recommended bachem.com.

Pre-activation Time : Minimizing the time the amino acid remains in its activated state before coupling can reduce the opportunity for racemization.

Temperature : While elevated temperatures can speed up coupling, they can also increase the rate of racemization. Therefore, temperature control is a critical factor.

Solvent : The choice of solvent can affect both reaction kinetics and the stability of reactants. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard choices that provide good solvation for reagents and the growing peptide-resin complex peptide.com.

For D-Gln(Trt), the bulky Trt group provides steric hindrance that can slow down the coupling reaction, necessitating the use of highly efficient activators like HATU. The Trt group also effectively prevents side-chain reactions such as dehydration or cyclization bachem.compeptide.com.

The success of modern SPPS hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others ru.nl. The most widely used orthogonal scheme is the Fmoc/tBu strategy luxembourg-bio.comlifetein.com.

Nα-Fmoc Protection : The temporary 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminal amine of the amino acid. It is stable to acid but is readily removed by a base, typically a solution of piperidine (B6355638) in DMF luxembourg-bio.com.

Side-Chain Protection (tBu, Trt) : Permanent side-chain protecting groups must remain stable during the repetitive base-mediated Fmoc deprotection steps. The tert-butyl (tBu) group, used for residues like Asp, Glu, and Tyr, and the trityl (Trt) group, used for Asn, Gln, and Cys, are acid-labile luxembourg-bio.comiris-biotech.de.

The Trt group on the side chain of this compound is perfectly compatible with this scheme. It is stable to the basic conditions required for Fmoc removal but is cleaved under the strongly acidic conditions used for the final step of the synthesis luxembourg-bio.comiris-biotech.de. This final step typically involves treating the peptide-resin with a cocktail based on trifluoroacetic acid (TFA), which simultaneously cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups like Trt and tBu iris-biotech.desigmaaldrich.com. The use of the Trt group on the glutamine side chain also confers the advantage of increasing the solubility of the Fmoc-amino acid derivative in organic solvents, which can be a challenge with the unprotected Fmoc-Gln-OH peptide.com.

The solid support in SPPS is not merely an anchor but a dynamic matrix that must be fully solvated to allow for efficient diffusion of reagents. The degree to which a resin swells in a given solvent is a critical determinant of synthesis success researchgate.netiris-biotech.de. A poorly swollen resin results in inaccessible reactive sites, leading to incomplete reactions and deletion sequences researchgate.net.

Resin swelling is influenced by several factors:

Resin Composition : Polystyrene (PS) resins, the traditional standard, swell well in non-polar solvents like dichloromethane (DCM) but less so in polar solvents like DMF mdpi.com. Polyethylene glycol (PEG)-grafted resins (e.g., TentaGel) or pure PEG-based resins (e.g., ChemMatrix) offer more uniform swelling across a wider range of solvents, including polar ones mdpi.comrsc.org.

Solvent : A good solvent for SPPS should induce a high degree of swelling, typically greater than 4.0 mL/g rsc.org.

Peptide Chain : As the peptide elongates, its own chemical nature begins to influence the swelling properties of the peptide-resin conjugate. The incorporation of bulky and hydrophobic residues like D-Gln(Trt) can alter the polarity of the matrix, potentially affecting subsequent steps.

Adequate swelling ensures that the reactive sites within the resin beads are accessible, which is crucial for the efficient coupling of the large D-Gln(Trt) building block and for the complete removal of the Fmoc group in the subsequent deprotection step iris-biotech.de.

Table 2: Swelling of Common SPPS Resins in Various Solvents

| Resin Type | Swelling in DCM (mL/g) | Swelling in DMF (mL/g) | Swelling in NMP (mL/g) |

|---|---|---|---|

| Polystyrene (PS) | High | Moderate | Moderate |

| PEG-PS (TentaGel) | High | High | High |

| PEG (ChemMatrix) | Moderate | High | High |

Note: Swelling values are qualitative and depend on specific resin characteristics like cross-linking and loading. mdpi.comrsc.org

Coupling Efficiency and Kinetics of this compound in SPPS

Application in Solution-Phase Peptide Synthesis

Before the dominance of SPPS, peptides were synthesized entirely in solution. Solution-phase peptide synthesis (SPPS) remains a viable method, particularly for the large-scale production of shorter peptides and for fragment condensation strategies chempep.com.

In a fragment condensation approach, smaller protected peptide segments are synthesized and purified separately before being coupled together in solution. This compound is a suitable building block for such a strategy. It can act as a C-terminal residue of one fragment or be coupled as a single unit to the N-terminus of a peptide fragment. The key challenge in fragment condensation is the high risk of racemization at the C-terminal residue of the activating fragment bachem.com. To minimize this, coupling is often performed at the C-terminus of a glycine or proline residue, or highly efficient, racemization-suppressing coupling reagent systems like DIC/HOBt are employed under carefully controlled conditions 5z.com. The Trt group on the D-glutamine side chain remains in place during the coupling and is removed in a final global deprotection step.

Role in Automated Peptide Synthesizer Platforms

The compound this compound plays a critical role in advanced peptide assembly, particularly within the highly controlled and repetitive environment of automated peptide synthesizer platforms. These platforms have revolutionized peptide production by automating the cyclical steps of Solid-Phase Peptide Synthesis (SPPS), thereby enhancing efficiency, reproducibility, and throughput while minimizing manual errors. americanpeptidesociety.orgnih.govnih.gov The suitability of amino acid derivatives for these automated systems is paramount and depends on their chemical properties, including the stability and selectivity of their protecting groups. americanpeptidesociety.org

Automated synthesizers perform the deprotection, coupling, and washing steps in precise, repeatable cycles. americanpeptidesociety.org The integration of protected amino acids like this compound is essential for the successful synthesis of complex peptides. The glutamine residue, in its unprotected form, presents significant challenges during SPPS. Its side-chain amide group can undergo undesirable side reactions, such as dehydration to a nitrile or pyroglutamate formation, which can terminate or alter the growing peptide chain.

The use of the trityl (Trt) group to protect the side-chain amide of the glutamine residue in this compound effectively prevents these side reactions. nih.gov The bulky nature of the Trt group provides steric hindrance, safeguarding the amide functionality throughout the synthesis cycles. This protection is a key reason for its widespread use in automated protocols.

A crucial aspect of its utility in automated synthesizers is its compatibility with the most common SPPS chemistry, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. nih.gov In this methodology, the temporary Nα-Fmoc protecting group is removed under mild basic conditions (e.g., with piperidine) at the beginning of each cycle. nih.gov The Trt group on the glutamine side chain is stable under these basic conditions, ensuring that the side chain remains protected during the repeated Fmoc deprotection steps. nih.gov The Trt group is then efficiently removed during the final step of the synthesis, which involves cleavage of the peptide from the solid support using a strong acid, typically trifluoroacetic acid (TFA). nih.govresearchgate.net This orthogonality of protecting groups is fundamental to the logic of SPPS and is seamlessly handled by the pre-programmed protocols of automated synthesizers.

Furthermore, the physical properties of this compound, such as its high solubility in common SPPS solvents like dichloromethane (CH2Cl2) and dimethylformamide (DMF), are advantageous for automated platforms. nih.gov Automated synthesizers rely on precise fluid handling systems to deliver reagents. americanpeptidesociety.orgpeptide.com Good solubility ensures efficient and complete coupling reactions, which is critical for achieving high purity and yield in the final peptide product. nih.gov

The table below summarizes the key features of this compound in the context of its application in automated peptide synthesis.

| Feature | Role in Automated Peptide Synthesis | Rationale & Benefit |

| Side-Chain Protection | Trityl (Trt) group protects the glutamine amide. | Prevents dehydration and pyroglutamate formation, ensuring peptide chain integrity and purity. |

| Protecting Group Stability | The Trt group is stable to the basic conditions used for Fmoc removal (e.g., piperidine). nih.gov | Ensures side-chain protection is maintained throughout the automated synthesis cycles, preventing cumulative side-product formation. |

| Protecting Group Cleavage | The Trt group is labile to strong acids (e.g., Trifluoroacetic Acid - TFA). nih.govresearchgate.net | Allows for efficient and simultaneous removal with other acid-labile side-chain protecting groups and cleavage from the resin in the final step. |

| Solubility | Exhibits good solubility in standard SPPS organic solvents. nih.govnih.gov | Facilitates reliable and complete delivery and reaction in automated fluidic systems, leading to higher coupling efficiency and product yield. |

| Compatibility | Fully compatible with standard Fmoc-based SPPS protocols. nih.govrsc.org | Allows for straightforward integration into the pre-programmed, standardized workflows of most commercial automated peptide synthesizers. |

Mechanistic Investigations and Reaction Specificity of the Trityl Moiety in H D Gln Trt Oh.h2o

Trityl Protecting Group Stability and Cleavage Mechanisms in Acidic Environments (e.g., TFA-mediated)

The trityl group is renowned for its acid lability, a characteristic that is central to its utility in Fmoc-based SPPS. The cleavage of the trityl group from the side-chain amide of the D-glutamine residue is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). peptide.comthermofisher.compeptide.comtotal-synthesis.com The stability of the trityl group is highly dependent on the acidic conditions employed.

The mechanism of TFA-mediated cleavage proceeds through a protonation step, followed by the formation of a highly stable triphenylmethyl cation (trityl cation). total-synthesis.comnih.gov The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings. The reaction is an equilibrium process, and the use of a high concentration of TFA (typically 90-95% in a cleavage cocktail) drives the equilibrium towards the deprotected glutamine side chain. peptide.com The deep yellow color often observed during the cleavage reaction is due to the formation of the trityl carbonium ion chromophore. thermofisher.com

The general mechanism for the acid-catalyzed deprotection of the trityl group can be summarized as follows:

Protonation: The oxygen or nitrogen atom to which the trityl group is attached is protonated by the strong acid (e.g., TFA).

Carbocation Formation: The protonation facilitates the cleavage of the C-N or C-O bond, leading to the formation of the resonance-stabilized trityl cation and the deprotected amino acid side chain.

Scavenging: The highly reactive trityl cation is then trapped by nucleophilic scavengers present in the cleavage cocktail to prevent unwanted side reactions.

The rate of deprotection can be influenced by the specific amino acid residue and its position within the peptide sequence. For instance, the removal of the trityl group from an N-terminal asparagine residue has been observed to be slower than from an internal position. thermofisher.com While this specific phenomenon is noted for asparagine, it highlights the potential for sequence-dependent variations in deprotection kinetics.

| Reagent | Concentration | Typical Duration | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 90-95% in a cocktail with scavengers | 1-3 hours | Standard condition for final cleavage from the resin and side-chain deprotection. |

| 1% TFA in Dichloromethane (DCM) | 1% | Multiple short treatments (e.g., 10 x 2 min) | Used for cleavage from very acid-sensitive resins, leaving side-chain protecting groups intact. sigmaaldrich.com |

| Acetic Acid/Trifluoroethanol/DCM | Variable ratios (e.g., 1:1:8) | ~30 minutes | Mild conditions for cleavage from 2-chlorotrityl chloride resins, may result in partial cleavage of more labile trityl derivatives. peptide.com |

Role of Scavengers in Preventing Side Reactions During Deprotection (e.g., Trp alkylation)

The liberation of the highly electrophilic trityl cation during acid-mediated deprotection poses a significant risk of side reactions, particularly the alkylation of nucleophilic amino acid side chains. peptide.com Tryptophan (Trp), with its electron-rich indole (B1671886) ring, is especially susceptible to alkylation by the trityl cation. sigmaaldrich.com Methionine, tyrosine, and cysteine are also potential targets for such modifications. sigmaaldrich.com

To mitigate these undesirable side reactions, scavenger molecules are included in the cleavage cocktail. peptide.com These scavengers are nucleophilic species that react with and neutralize the trityl cation, preventing it from reacting with the peptide. total-synthesis.com Common scavengers include:

Triisopropylsilane (TIS): A widely used scavenger that effectively reduces the trityl cation.

Water: Acts as a scavenger and helps to hydrolyze any remaining reactive intermediates.

1,2-Ethanedithiol (EDT): Particularly useful for peptides containing cysteine, as it helps to keep the thiol group in a reduced state and is an excellent scavenger for t-butyl cations. sigmaaldrich.com

Thioanisole: Another sulfur-containing scavenger that can be effective.

A commonly employed cleavage cocktail for peptides containing trityl-protected glutamine is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.com The choice and concentration of scavengers are critical and should be tailored to the specific amino acid composition of the peptide being synthesized.

| Scavenger | Typical Concentration in Cleavage Cocktail | Primary Function | Notes |

|---|---|---|---|

| Triisopropylsilane (TIS) | 2.5 - 5% | Reduces the trityl cation. | A standard and effective scavenger for preventing reattachment and alkylation. |

| Water | 2.5 - 5% | Acts as a nucleophile to trap carbocations. | Commonly used in combination with other scavengers. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and keeps cysteine residues reduced. | Recommended for cysteine-containing peptides. sigmaaldrich.com |

| Thioanisole | 5% | Scavenges carbocations. | Can be used, but caution is advised as it may lead to side reactions with certain residues. |

Maintenance of Stereochemical Integrity During Coupling and Deprotection

The preservation of the stereochemical configuration of the chiral centers in the amino acid residues is paramount in peptide synthesis. The use of H-D-Gln(Trt)-OH.H2O introduces a D-amino acid, and any loss of stereochemical integrity can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have altered biological activities.

Control of Diastereomer Formation in Peptide Synthesis

The formation of diastereomers in peptide synthesis arises from the racemization of one or more chiral centers in the peptide chain. When using this compound, the primary concern is the potential epimerization of the D-glutamine residue to L-glutamine, which would result in a diastereomeric peptide.

The control of diastereomer formation is achieved by:

Starting with high enantiomeric purity: The use of enantiomerically pure this compound is the first and most critical step.

Minimizing racemization during coupling: Employing the racemization-suppressing strategies discussed in the previous section is essential.

Careful monitoring of reaction conditions: Factors such as temperature, reaction time, and solvent can all influence the extent of racemization and, consequently, diastereomer formation. Low temperatures are generally recommended for carbodiimide-mediated couplings to reduce side reactions, including racemization. bachem.com

Influence of Trityl Protection on Peptide Secondary Structure Formation During Synthesis

The trityl group is exceptionally bulky, and its presence on the side chain of the D-glutamine residue can exert a significant steric influence on the growing peptide chain during synthesis. This steric hindrance can affect the formation of secondary structures, such as α-helices and β-sheets, which can in turn lead to aggregation. peptide.com

Peptide aggregation on the solid support is a major challenge in SPPS, as it can lead to incomplete coupling and deprotection reactions, resulting in deletion sequences and truncated peptides. peptide.com The bulky trityl group can disrupt the intermolecular hydrogen bonding between peptide chains that leads to the formation of aggregates. By creating steric hindrance, the trityl group can help to maintain the peptide chains in a more solvated and accessible state, thereby improving the efficiency of the synthesis. peptide.com

Research Applications and Functionalized Peptides Incorporating H D Gln Trt Oh.h2o

Design and Synthesis of Peptides with D-Amino Acid Inclusions

The incorporation of D-amino acids, such as D-glutamine derived from H-D-Gln(Trt)-OH.H2O, into peptide sequences is a powerful strategy to create molecules with tailored properties. nih.gov The trityl (Trt) group provides essential protection for the side-chain amide of glutamine during solid-phase peptide synthesis (SPPS), preventing undesirable side reactions and ensuring the integrity of the final peptide. chemimpex.comgoogle.comgoogle.com This protection is particularly important for achieving high yields and purity in the synthesis of complex peptides. chemimpex.com

Creation of Peptide Libraries for Structure-Activity Relationship Studies

This compound is a valuable reagent for generating peptide libraries to investigate structure-activity relationships (SAR). uit.no By systematically substituting L-amino acids with their D-counterparts, researchers can probe the impact of stereochemistry on a peptide's biological activity, binding affinity, and enzymatic stability. nih.gov The inclusion of D-glutamine can influence the peptide's conformation and its interactions with biological targets. nih.gov

For instance, in SAR studies of compstatin, a cyclic peptide inhibitor of the complement system, analogs were synthesized with various amino acid substitutions to identify residues critical for its activity. lambris.com The use of protected D-amino acids in such studies allows for a comprehensive exploration of the conformational space and the identification of more potent and stable therapeutic leads. lambris.com The trityl protecting group on D-glutamine is compatible with standard Fmoc-based solid-phase peptide synthesis protocols, making it a convenient choice for constructing these libraries. uit.nonih.gov

Table 1: Key Parameters in Peptide Library Synthesis for SAR Studies

| Parameter | Description | Relevance of this compound |

| Diversity | The variety of amino acid sequences within the library. | Enables the introduction of D-glutamine at specific positions to explore stereochemical effects. |

| Purity | The percentage of the desired peptide in the final product. | The trityl group prevents side reactions, leading to higher purity of the synthesized peptides. google.com |

| Yield | The amount of peptide produced. | Efficient coupling and deprotection steps with the protected amino acid contribute to higher yields. chemimpex.com |

| Stability | Resistance of the peptides to degradation. | Incorporation of D-amino acids can enhance resistance to proteases. nih.gov |

Engineering of Cyclic and Constrained Peptides

The incorporation of D-amino acids is a well-established strategy for inducing specific secondary structures, such as β-turns, in peptides. nih.gov These turns are crucial for the formation of cyclic and constrained peptide architectures. nih.govthieme-connect.de this compound can be strategically placed in a peptide sequence to promote a desired fold, leading to cyclic peptides with defined conformations and enhanced biological activities. biorxiv.org

Cyclic peptides often exhibit improved metabolic stability and receptor-binding affinity compared to their linear counterparts. thieme-connect.de The synthesis of these complex molecules relies on the precise control of the peptide sequence and the use of appropriate protecting groups. lambris.combiorxiv.org The trityl group on D-glutamine is readily cleaved under acidic conditions, a standard final step in Fmoc-SPPS, making it compatible with the synthesis of a wide range of cyclic peptides. lambris.comnih.gov For example, the synthesis of a cyclic peptide inhibitor of the SARS-CoV-2 main protease involved the use of Fmoc-Gln(Trt)-OH to ensure the correct assembly of the peptide backbone before cyclization. biorxiv.org

Development of Peptide-Based Advanced Materials

Peptides containing this compound are not only valuable in a biological context but also as building blocks for advanced functional materials. The self-assembly properties of peptides can be harnessed to create ordered nanostructures with a variety of applications.

Synthesis of Self-Assembling Peptide Hydrogels and Organogels

Short peptides, including those containing D-amino acids, can self-assemble into nanofibrous networks that entrap large amounts of solvent, forming hydrogels or organogels. nih.govmdpi.com These materials are of great interest for applications in tissue engineering, drug delivery, and as scaffolds for cell culture. cellgs.comwhiterose.ac.uk The inclusion of D-amino acids can influence the self-assembly process and the mechanical properties of the resulting gel. nih.gov While direct studies on this compound in this context are limited, the principles of peptide self-assembly suggest its potential utility. The bulky trityl group would need to be removed to allow for the hydrogen bonding interactions that typically drive self-assembly.

Table 2: Factors Influencing Peptide Self-Assembly

| Factor | Influence on Self-Assembly | Potential Role of D-Glutamine |

| Amino Acid Sequence | Dictates the intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions). | Can alter the peptide backbone conformation and packing. nih.gov |

| Chirality | The use of D-amino acids can disrupt or modify the secondary structure. nih.gov | Can lead to novel self-assembled architectures. nih.gov |

| pH and Ionic Strength | Affect the charge state of the peptides and screening of electrostatic interactions. | The glutamine side chain can participate in hydrogen bonding. |

| Solvent | Influences the solubility of the peptide and the strength of hydrophobic interactions. | The properties of the peptide determine its suitability for hydrogel or organogel formation. |

Fabrication of Conductive Bio-Inspired Materials

The field of bio-inspired materials seeks to mimic the remarkable properties of biological systems to create novel functional materials. bioinspiredmaterials.comuq.edu.au While there is no direct evidence of this compound being used in conductive materials, peptides, in general, can be designed to self-assemble into structures that can be templates for conductive elements or can be modified to possess conductive properties. The precise control over the sequence and structure of peptides makes them attractive building blocks for creating materials with tailored electronic properties.

Chemical Modification of Proteins via Peptide Insertion

A cutting-edge application for synthetic peptides is their insertion into larger proteins to introduce novel functionalities. This technique, known as protein trans-splicing, utilizes split inteins to ligate a synthetic peptide into a target protein post-translationally. biorxiv.org This allows for the site-specific incorporation of non-canonical amino acids, post-translational modifications, or fluorescent labels. biorxiv.org

Peptides containing D-amino acids, synthesized using precursors like this compound, could be inserted into a protein to enhance its stability against proteolysis or to introduce a specific structural constraint. The trityl protecting group is essential during the synthesis of the peptide segment to be inserted, ensuring its integrity before the ligation reaction. chemimpex.comgoogle.com This powerful technology opens up new avenues for protein engineering and the study of protein function in living cells. biorxiv.org

Studies on Peptide Stability and Conformational Properties (Post-Synthesis)

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their biological and biophysical properties. Among these, the use of D-enantiomers of naturally occurring L-amino acids has profound effects on the resulting peptide's characteristics post-synthesis. The building block H-D-Gln(Trt)-OH·H2O provides a source for introducing a D-glutamine residue, which, after cleavage of the trityl (Trt) protecting group, can significantly alter the peptide's stability and three-dimensional structure in solution. biorxiv.orggoogle.com These modifications are critical in the development of peptide-based therapeutics and research tools, as they directly impact bioavailability and target interaction.

Enzymatic Resistance of D-Amino Acid Containing Peptides

A primary challenge in the therapeutic application of peptides is their rapid degradation by proteases in the body. nih.gov Natural proteases and peptidases have evolved to recognize and cleave peptide bonds between L-amino acids. lifetein.com.cn The introduction of a D-amino acid, such as D-glutamine derived from H-D-Gln(Trt)-OH·H2O, into a peptide sequence confers substantial resistance to enzymatic proteolysis. nih.govnih.gov This resistance stems from the stereochemical difference; the D-configuration of the amino acid does not fit into the active sites of most common proteases, which are chiral and specific for L-amino acids. nih.govlifetein.com.cn

This enhanced stability has been demonstrated across numerous studies. For instance, peptides containing D-amino acids, particularly at the termini, exhibit significantly longer half-lives in human serum and in the presence of specific proteolytic enzymes like lysosomal proteases. lifetein.com.cn The degree of stabilization often correlates with the number and position of D-amino acid substitutions. lifetein.com.cn While peptides composed entirely of L-amino acids can be degraded within hours, their counterparts containing D-amino acids can remain intact for over 24 hours under the same conditions. nih.govnih.gov This enzymatic "silence" makes the incorporation of D-amino acids a cornerstone strategy for improving the pharmacokinetic profiles of bioactive peptides. cdnsciencepub.com

Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid-Containing Peptides This table summarizes findings on the proteolytic stability of peptides, illustrating the protective effect conferred by the incorporation of D-amino acids.

| Peptide Class | Modifying Feature | Environment | Stability Outcome | Reference |

| L-Peptides | All L-amino acids | Proteinase K | Complete proteolysis within 4 hours | nih.gov |

| D-Amino Acid Modified Peptides | C-terminal D-amino acid conjugation | Proteinase K | 15% of peptide remaining after 24 hours | nih.gov |

| MUC2 Peptide Analogues | D-amino acids in flanking regions | Tryptic Digestion | More resistant to digestion than all-L parent peptide | lifetein.com.cn |

| Antitumor Peptide (RDP215) | All L-amino acids | Human Serum | Subject to degradation | nih.gov |

| Antitumor Peptide (9D-RDP215) | Internal L- to D-amino acid substitution | Human Serum | Increased stability compared to all-L variant | nih.gov |

Elucidation of Solution-State Peptide Structures

The substitution of an L-amino acid with its D-enantiomer has significant consequences for the peptide's secondary and tertiary structure. The conformational space available to an amino acid residue is described by the Ramachandran plot, which maps the permissible main-chain dihedral angles (φ and ψ). For L-amino acids, the allowed regions predominantly correspond to right-handed helical (αR) and extended β-sheet conformations. psu.eduresearchgate.net In contrast, D-amino acids have sterically allowed regions that are inverted, favoring left-handed helical conformations (αL). psu.eduresearchgate.net

The incorporation of a single D-amino acid, such as D-Gln, can therefore act as a "helix breaker" in a right-handed helix or, more strategically, can be used to induce specific structural motifs. psu.edu Research has shown that D-amino acids are highly effective at nucleating β-turns, which are critical for the folding and function of many peptides and proteins. biorxiv.org For example, a D-amino acid at the i+1 position of a four-residue turn can promote a stable β-turn conformation, redirecting the peptide backbone. biorxiv.org This principle has been exploited in the design of cyclic peptides and peptidomimetics to lock the molecule into a bioactive conformation that mimics a protein's binding loop. biorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structures of these modified peptides. psu.edutandfonline.com By analyzing through-space interactions (Nuclear Overhauser Effects, ROEs) and coupling constants, researchers can determine the precise dihedral angles and hydrogen-bonding patterns, revealing the conformational preferences induced by the D-amino acid residue. tandfonline.com These studies confirm that D-amino acids can stabilize unique folds that are inaccessible to their all-L counterparts, thereby influencing their interaction with biological targets. tandfonline.compnas.org

Table 2: Conformational Effects of D-Amino Acid Incorporation in Peptides This table outlines the structural consequences of substituting L-amino acids with D-amino acids in a peptide sequence.

| D-Amino Acid Position/Context | Resulting Structural Motif | Method of Analysis | Significance | Reference |

| Within a peptide sequence | Adoption of left-handed helical (αL) conformations | Ramachandran Plot Analysis, Crystallography | Inverts the typical right-handed twist of L-peptides | psu.eduresearchgate.net |

| C-terminus of a helix | Helix termination via Schellman motif (αL conformation) | Crystallography, NMR | Provides a defined structural cap for helical segments | psu.edu |

| i+1 position of a turn sequence | Nucleation of a β-turn | Conformational Analysis, Enzyme Inhibition Assays | Constrains peptide into a specific, often bioactive, conformation | biorxiv.org |

| Within an all-D-peptide | Formation of a stable left-handed helix | Structural Analysis | Creates a mirror-image of a right-handed L-peptide helix | pnas.org |

| D-Pro-Gly segment | Nucleation of a tight hairpin turn | Solution NMR | Creates a scaffold for studying tertiary interactions | psu.eduresearchgate.net |

Advanced Analytical Methodologies for Peptides Derived from H D Gln Trt Oh.h2o

High-Resolution Chromatographic Separations for Peptide Purity and Diastereomer Resolution (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the analysis and purification of synthetic peptides, including those derived from H-D-Gln(Trt)-OH.H2O. mdpi.com These high-resolution techniques are crucial for assessing the purity of crude peptide products and for isolating the target peptide from a complex mixture of byproducts, such as deletion sequences or incompletely deprotected species. igbmc.frmdpi.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation. mdpi.com The separation is based on the differential partitioning of peptides between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. A gradient of increasing organic solvent (usually acetonitrile) in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) is employed to elute the peptides from the column. rsc.orgnih.gov The high resolving power of modern HPLC and UHPLC systems can often separate peptides that differ by a single amino acid. harvardapparatus.com

The inclusion of a D-amino acid creates a diastereomeric relationship with the all-L-amino acid counterpart. Separating these diastereomers is a significant challenge. UHPLC, with its smaller particle-sized columns (typically <2 µm), offers higher efficiency and resolution compared to conventional HPLC, making it particularly well-suited for resolving closely related peptide isomers. researchgate.netacs.org The success of diastereomer separation by RP-UHPLC depends on several factors, including the specific peptide sequence, the position of the D-amino acid, and the chromatographic conditions.

Key Chromatographic Parameters:

Stationary Phase: C18 and C8 columns are widely used for peptide separations. mdpi.comrsc.orgnih.gov Phenyl-Hexyl columns can also be employed for separating aromatic peptides. nih.gov

Mobile Phase: A typical mobile phase system consists of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) (MeCN) with 0.1% TFA (Solvent B). rsc.orgnih.gov Formic acid is also used as a modifier. rsc.org

Gradient: A linear gradient from a low to a high percentage of Solvent B is standard. For example, a gradient of 5-55% B over 50 minutes is a common starting point for analytical runs. nih.gov

Detection: Peptides are typically monitored by UV absorbance at 214 nm and 220 nm, corresponding to the peptide bond. rsc.orgnih.gov

Below is a table summarizing typical conditions for the analytical separation of peptides.

| Parameter | HPLC | UHPLC |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | C18 or C8 (e.g., 2.1 mm x 100-150 mm, <2 µm) mdpi.comrsc.org |

| Flow Rate | ~1.0 mL/min nih.gov | ~0.4-0.8 mL/min rsc.org |

| Mobile Phase A | Water + 0.1% TFA nih.gov | Water + 0.1% TFA or 0.02-0.05% Formic Acid mdpi.comrsc.org |

| Mobile Phase B | Acetonitrile + 0.1% TFA nih.gov | Acetonitrile + 0.1% TFA or 0.02-0.04% Formic Acid mdpi.comrsc.org |

| Gradient | 5-95% B over 20-60 min nih.gov | 3-95% B over 9-20 min rsc.org |

| Detection | UV at 214/220 nm nih.gov | UV at 214 nm rsc.org |

Mass Spectrometry Techniques for Peptide Identity Confirmation and Structural Analysis (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing rapid and accurate molecular weight determination, which is essential for confirming the identity of a synthesized peptide. igbmc.fr Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the two most common MS techniques used for peptide characterization. semanticscholar.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly effective when coupled with liquid chromatography (LC-MS), allowing for the online analysis of peptides as they elute from the HPLC or UHPLC column. rsc.orgnih.gov This technique generates multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of large peptides on mass analyzers with a limited mass-to-charge (m/z) range. uab.edu High-resolution ESI-MS instruments can provide highly accurate mass measurements (within 5 ppm), which helps to confirm the elemental composition of the peptide. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful extension of ESI-MS used for peptide sequencing and structural elucidation. uab.edu In an MS/MS experiment, a specific peptide ion is selected, fragmented (typically via collision-induced dissociation, CID), and the resulting fragment ions are analyzed. The fragmentation pattern, characterized by specific b- and y-ion series, reveals the amino acid sequence of the peptide. uab.edu The presence of the Gln(Trt) residue can influence fragmentation; for instance, the large trityl group may be lost as a neutral fragment. The side chain of glutamine itself can also promote specific intermolecular interactions that may lead to multiple structures in the gas phase. koreascience.kr

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is a high-throughput technique that typically produces singly charged ions ([M+H]⁺). semanticscholar.orguab.edu This simplifies the resulting mass spectrum, making it straightforward to identify the molecular weight of the target peptide in a mixture. nih.gov MALDI-MS is often used to quickly screen crude synthesis products and purified fractions. nih.govsemanticscholar.org The high stability of the trityl cation contributes to excellent desorption properties in mass spectrometry, making trityl-containing compounds easily detectable. glenresearch.com For more detailed structural analysis, MALDI-TOF/TOF instruments can perform MS/MS experiments to obtain sequence information, similar to ESI-based methods. nih.govniph.go.jp

The table below outlines the primary applications of these MS techniques in the analysis of peptides derived from this compound.

| Technique | Primary Ionization | Key Application | Information Obtained |

| ESI-MS | Produces multiply charged ions ([M+nH]ⁿ⁺) uab.edu | LC-MS analysis of complex mixtures rsc.org | Molecular weight, Purity, Amino acid sequence (via MS/MS) rsc.orguab.edu |

| MALDI-TOF MS | Produces singly charged ions ([M+H]⁺) uab.edu | Rapid screening of synthesis products, Purity analysis nih.govsemanticscholar.org | Molecular weight, Presence of impurities/byproducts semanticscholar.org |

Spectroscopic Characterization for Stereochemical Confirmation (e.g., NMR for structural elucidation)

While mass spectrometry confirms the primary structure (amino acid sequence), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and confirming the stereochemistry of peptides in solution. researchgate.netthieme-connect.de The incorporation of a D-amino acid like D-Gln can induce specific conformational preferences, such as particular types of β-turns, which can be elucidated by NMR. researchgate.net

Two-dimensional (2D) NMR experiments are essential for the structural analysis of peptides. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons that are close to each other (< 5 Å), which is crucial for determining the peptide's folding and secondary structure. nih.govnih.gov The pattern of NOE connectivities allows for the calculation of a 3D structural model.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteronuclei (¹³C or ¹⁵N), aiding in resonance assignment and providing additional structural constraints. thieme-connect.denih.gov

Confirming the D-configuration of the glutamine residue can be achieved by observing specific NOE patterns that are only possible with a D-amino acid at that position, which influences the local backbone conformation. For instance, the presence of a D-amino acid can stabilize a specific turn type that would be sterically hindered in an all-L peptide, leading to a unique set of NOE cross-peaks. The chemical shifts of the α-proton and amide protons are also sensitive to the local conformation and can provide clues about the stereochemistry. thieme-connect.de The trityl protecting group on the glutamine side chain will also have distinct signals in the aromatic region of the ¹H NMR spectrum, confirming its presence. researchgate.net

The table below summarizes the roles of different NMR experiments in peptide characterization.

| NMR Experiment | Purpose | Information Yielded |

| 1D ¹H | Initial assessment | Overall complexity, presence of aromatic (Trityl) and amide protons. researchgate.net |

| COSY/TOCSY | Amino acid identification | Identifies coupled protons within each amino acid residue (spin systems). nih.govnih.gov |

| NOESY | 3D structure determination | Reveals through-space proximity of protons, defining secondary structure and folding. nih.govnih.gov |

| HSQC/HMQC | Resonance assignment | Correlates ¹H signals with their attached ¹³C or ¹⁵N nuclei, aiding in assignment. thieme-connect.denih.gov |

Green Chemistry Principles in H D Gln Trt Oh.h2o Mediated Peptide Synthesis

Solvent Selection and Reduction Strategies for Sustainable Peptide Production

The choice of solvent is a critical factor in the environmental footprint of SPPS. skpharmteco.com Historically, polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) have been the standard choices due to their excellent solvating properties and ability to swell the resin support. rsc.orgtandfonline.com However, these solvents are classified as hazardous and are subject to increasing regulatory restrictions due to their toxicity. gyrosproteintechnologies.comtandfonline.comlu.se Consequently, a major focus of green peptide chemistry is the identification and implementation of safer, more sustainable solvent alternatives.

Researchers are actively investigating greener solvents that can match the performance of traditional ones without the associated environmental and health risks. biotage.com Key requirements for a suitable SPPS solvent include the ability to dissolve amino acids and coupling reagents, effectively swell the solid support resin, and be compatible with both coupling and deprotection steps. rsc.org Promising alternatives that have been studied include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidinone (NBP), and various binary mixtures. gyrosproteintechnologies.comtandfonline.combiotage.com For instance, NBP has been shown to be a viable substitute for NMP, as it shares similar characteristics but is not classified as reprotoxic. tandfonline.com Another approach involves using mixtures of less hazardous solvents, such as DMSO/EtOAc or Anisole/DMSO, where the polarity can be fine-tuned by adjusting the component ratios to optimize reaction conditions. gyrosproteintechnologies.comchemrxiv.org

The table below compares some traditional and greener solvents based on key parameters relevant to SPPS.

| Solvent | Type | Key Properties for SPPS | Environmental/Safety Concerns |

| N,N-Dimethylformamide (DMF) | Traditional | Excellent resin swelling and reagent solubility. rsc.org | Classified as a Substance of Very High Concern (SVHC), reprotoxic. tandfonline.comlu.se |

| N-methyl-2-pyrrolidone (NMP) | Traditional | Similar to DMF, high boiling point. lu.se | Classified as an SVHC, reprotoxic. tandfonline.comlu.se |

| Dichloromethane (DCM) | Traditional | Used in SPPS, but less common now. lu.se | Suspected carcinogen, ozone-destroying potential. lu.seug.edu.pl |

| 2-methyltetrahydrofuran (2-MeTHF) | Greener | Provides high crude purity in some syntheses. biotage.com | Substantially less toxic than DMF or NMP. biotage.com |

| N-butylpyrrolidinone (NBP) | Greener | Good performance and similar characteristics to NMP. gyrosproteintechnologies.comtandfonline.com | Not classified as reprotoxic or mutagenic. tandfonline.com |

| Anisole/DMSO (17:3) | Greener (Mixture) | Found to be ideal for coupling steps in flow chemistry, outperforms DMF. chemrxiv.org | Recyclable system, considered a greener alternative. chemrxiv.org |

This table is generated based on data from multiple sources. gyrosproteintechnologies.comrsc.orgtandfonline.comlu.sebiotage.comchemrxiv.orgug.edu.pl

The use of a trityl (Trt) protecting group on the side chain of glutamine, as in H-D-Gln(Trt)-OH, can also contribute indirectly to solvent reduction strategies. This protecting group enhances the solubility of the amino acid derivative compared to unprotected versions. advancedchemtech.com Improved solubility can lead to more efficient reactions, potentially reducing the need for excess solvent and minimizing waste from failed sequences and complex purification procedures.

Waste Minimization and Recycling Approaches in Large-Scale Peptide Synthesis

A staggering 80-90% of the waste generated during peptide synthesis is attributable to the solvents used for washing and purification steps. advancedchemtech.com Therefore, strategies for waste minimization are paramount for the sustainability of large-scale peptide production. The core principle is to prevent waste generation in the first place, rather than treating it after it has been created. gyrosproteintechnologies.com

Another significant area of innovation is the reduction or complete elimination of washing steps in SPPS. teknoscienze.com Traditional SPPS involves an iterative sequence of deprotection–wash–coupling–wash steps, with the washing consuming the bulk of the solvent. rsc.org Minimal-rinsing SPPS (MR-SPPS) aims to drastically cut down on the volume of solvent used for these washes. teknoscienze.com A more radical approach, known as "total wash elimination," has been demonstrated, where a volatile base used for deprotection is removed via evaporation at elevated temperatures, completely bypassing the need for solvent-intensive washing. nih.gov This process can lead to a massive waste reduction of up to 95%. nih.gov

Recycling solvents is another crucial tactic. skpharmteco.com Developing robust recycling and reuse protocols can significantly lessen the environmental impact and cost of peptide manufacturing. This requires a holistic view of the entire process, including purification. For example, replacing standard High-Performance Liquid Chromatography (HPLC) with alternative purification techniques like multi-column countercurrent solvent gradient purification (MCSGP) can substantially reduce solvent consumption and facilitate a more circular economy for solvents in peptide manufacturing. bachem.com

Innovative Methodologies for Enhanced Process Efficiency and Scalability

To meet the growing demand for therapeutic peptides, the industry requires innovative manufacturing technologies that are not only greener but also more efficient and scalable. bachem.com Several emerging methodologies are transforming the landscape of peptide synthesis.

Flow Chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. oxfordglobal.com In a flow chemistry setup, reagents are continuously pumped through a microreactor, allowing for precise control over reaction parameters such as temperature and time. americanpeptidesociety.org This leads to improved yields, enhanced scalability, and better process control. Flow systems can also be integrated with real-time monitoring to optimize conditions on the fly, further boosting efficiency. americanpeptidesociety.org An automated flow system, combined with a greener solvent system like Anisole/DMSO, has been used to synthesize peptides up to 58 amino acids long with a cycle time of just 12 minutes. chemrxiv.org

Chemo-Enzymatic Peptide Synthesis (CEPS) combines the strengths of chemical synthesis with the high specificity of enzymatic reactions. bachem.com Enzymes can be used to ligate peptide fragments in a highly regio- and stereoselective manner, often without the need for side-chain protecting groups. bachem.com This reduces the number of chemical steps, minimizes side reactions, and simplifies purification, making it a powerful tool for producing complex peptides. bachem.com

Molecular Hiving™ is a technology that bridges solid-phase and solution-phase synthesis. It uses a phase-separable tag that allows the growing peptide chain to be precipitated and isolated without the need for filtration, thus reducing the number of washing steps and cutting organic solvent use by up to 60% compared to classic SPPS. bachem.com

The table below summarizes these innovative methodologies and their contributions to greener and more efficient peptide synthesis.

| Methodology | Principle | Key Advantages for Sustainability and Efficiency |

| Microwave-Assisted Peptide Synthesis (MAPS) | Uses microwave irradiation to accelerate reactions. americanpeptidesociety.org | Reduces reaction times, improves purity, fewer side reactions. americanpeptidesociety.org |

| Flow Chemistry | Continuous synthesis in a microreactor environment. oxfordglobal.comamericanpeptidesociety.org | Precise process control, improved yield and scalability, reduced waste. oxfordglobal.comamericanpeptidesociety.org |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | Uses enzymes for regio- and stereoselective ligation. bachem.com | Reduces need for protecting groups, fewer side reactions, high purity. bachem.com |

| Molecular Hiving™ | Utilizes a phase-separable tag for purification without filtration. bachem.com | Significantly reduces solvent consumption (up to 60%), fewer washing steps. bachem.com |

| Automation & Digitalization | Implementation of automated systems and digital process control. bachem.com | Increases capacity, enhances process reliability and scalability, reduces operating times. bachem.com |

This table is generated based on data from multiple sources. oxfordglobal.combachem.comamericanpeptidesociety.org

The integration of building blocks like H-D-Gln(Trt)-OH.H2O into these advanced and greener synthetic platforms is essential for the sustainable production of next-generation peptide therapeutics.

Q & A

Q. How can researchers integrate primary literature with in-house data to address discrepancies in mechanistic pathways for Trt deprotection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.